molecular formula C14H16ClF3O2 B1325742 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane CAS No. 898786-10-2

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Cat. No. B1325742
CAS RN: 898786-10-2
M. Wt: 308.72 g/mol
InChI Key: RTZZZFREXOHOQQ-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O . It has a molecular weight of 292.72 . The CAS number for this compound is 890043-21-7 .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane consists of a heptane backbone with a chlorine atom attached to the seventh carbon atom. The first carbon atom is bonded to an oxo group (C=O) and a phenyl ring. The phenyl ring has a trifluoromethoxy group attached to the fourth carbon .


Physical And Chemical Properties Analysis

The predicted boiling point of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is 357.7±42.0 °C . The predicted density of this compound is 1.178±0.06 g/cm3 .

Scientific Research Applications

Anti-Infective Agents

The compound has been studied for its potential as an anti-infective agent. Research indicates that derivatives of oxadiazoles, which can be synthesized from related compounds, show promising anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane could be a precursor in the synthesis of oxadiazoles, contributing to the development of new anti-infective drugs.

Anti-Inflammatory Activity

Substituted compounds related to 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane have been found to exhibit potent anti-inflammatory activity . This opens up research avenues for the compound’s use in developing anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases.

Drug Discovery

Due to its structural features, this compound could play a role in the drug discovery process, particularly in the synthesis of nitrogen- and oxygen-containing scaffolds . These scaffolds are versatile in the arsenal of drug discovery, indicating that the compound could be valuable in creating a variety of pharmacologically active drugs.

Resistance to Antibiotics

The compound may contribute to the fight against antibiotic resistance. By acting as a building block for new chemical entities, it could help in the development of hybrid drugs that act against resistant microorganisms . This is crucial in the current landscape where antibiotic resistance is a significant global threat.

Synthetic Chemistry

In synthetic chemistry, 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane can be used to create diversely substituted heterocyclic compounds . These compounds are essential in various chemical reactions and can lead to the development of new materials and chemicals with unique properties.

Molecular Diversity

The compound contributes to molecular diversity in medicinal chemistry. Its structure allows for the creation of a library of synthetic strategies, which organic and medicinal chemists can refine further to develop new anti-infective agents with improved efficacy .

properties

IUPAC Name

7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZZFREXOHOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645173
Record name 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

CAS RN

898786-10-2
Record name 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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